6-Chloro-8-methylquinolin-3-amine
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Overview
Description
6-Chloro-8-methylquinolin-3-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature and are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, and electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of 6-Chloro-8-methylquinolin-3-amine often employs large-scale batch or continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methylquinolin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace the chloro group with other substituents such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include organometallic compounds and halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinoline N-oxides, while substitution reactions can yield various substituted quinoline derivatives .
Scientific Research Applications
6-Chloro-8-methylquinolin-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-8-methylquinolin-3-amine involves its interaction with various molecular targets and pathways. For example, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . It can also interact with other enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinoline: Similar in structure but lacks the methyl group.
8-Methylquinoline: Similar in structure but lacks the chloro group.
3-Aminoquinoline: Similar in structure but lacks both the chloro and methyl groups.
Uniqueness
6-Chloro-8-methylquinolin-3-amine is unique due to the presence of both the chloro and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with various molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C10H9ClN2 |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
6-chloro-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-8(11)3-7-4-9(12)5-13-10(6)7/h2-5H,12H2,1H3 |
InChI Key |
VUJJNVIXOUDKML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC(=CN=C12)N)Cl |
Origin of Product |
United States |
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